3-Hydroxy Bromazepam-d4 is a stable isotope-labeled compound that serves as a metabolite of bromazepam, a medication primarily used for the treatment of anxiety disorders. This compound is categorized under the class of benzodiazepines, which are known for their psychoactive properties and are often prescribed to manage anxiety, panic disorders, and other related conditions. The chemical formula for 3-Hydroxy Bromazepam-d4 is , and it has a molecular weight of 336.18 g/mol. It is primarily utilized in metabolic research and forensic toxicology due to its role as a reference standard in analytical methods .
The synthesis of 3-Hydroxy Bromazepam-d4 can be approached through various methodologies, including continuous flow synthesis techniques. One notable method involves the use of aminobenzophenones as starting materials, where reactions are carried out in a controlled flow system to enhance yield and efficiency. For instance, the synthesis can be optimized by adjusting solvent types and concentrations, with dimethylformamide proving superior to other solvents like toluene for certain derivatives .
In practical applications, the synthesis typically requires careful management of reaction conditions, including temperature and pressure, to ensure high yields. The process may involve nucleophilic substitutions and subsequent cyclizations to form the desired benzodiazepine structure. The use of stable isotope labeling (deuterium) allows for precise tracking of metabolic pathways in biological systems .
The molecular structure of 3-Hydroxy Bromazepam-d4 features a benzodiazepine backbone with a hydroxyl group at the third position and a bromine atom attached to the phenyl ring. The presence of deuterium isotopes (D4) replaces hydrogen atoms in the molecule, which aids in distinguishing it from non-labeled counterparts during analytical assessments.
3-Hydroxy Bromazepam-d4 can undergo various chemical reactions typical of benzodiazepines, including oxidation and hydrolysis. These reactions are crucial for understanding its metabolic pathways and interactions within biological systems.
The compound's reactivity can be influenced by environmental factors such as pH and temperature. For instance, under acidic conditions, hydrolysis might yield different metabolites that could be analyzed for pharmacokinetic studies .
The mechanism of action for 3-Hydroxy Bromazepam-d4 is closely related to that of bromazepam. It primarily acts as an agonist at the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic activity, it produces anxiolytic effects, leading to sedation and muscle relaxation.
3-Hydroxy Bromazepam-d4 has significant applications in scientific research:
This compound exemplifies the importance of stable isotope labeling in advancing scientific knowledge regarding drug metabolism and therapeutic efficacy.
3-Hydroxy Bromazepam-d4 (CAS 1246819-39-5) exemplifies advanced isotopic labeling strategies for benzodiazepine metabolite analysis. This deuterated analog incorporates four deuterium atoms (D4) at aromatic positions, confirmed by its molecular formula C14H6D4BrN3O2 and molecular weight of 336.18 g/mol [1]. The structural design ensures near-identical physicochemical properties to its non-deuterated counterpart (3-Hydroxy Bromazepam, CAS 13132-73-5) while introducing a 4 Da mass shift detectable via mass spectrometry. This mass difference enables unambiguous discrimination in chromatographic systems, as demonstrated by the baseline separation of benzodiazepine panels using ACQUITY UPLC BEH C18 columns [4].
Commercial availability includes neat standards (>95% HPLC purity) and methanolic solutions (1 mg/mL), facilitating precise spiking in analytical workflows [1] [2]. The deuterium placement specifically avoids labile positions, ensuring isotopic stability during sample preparation and analysis. This strategic labeling addresses critical limitations in monitoring 3-Hydroxy Bromazepam—a pharmacologically active metabolite of Bromazepam (CAS 1812-30-2) formed via hepatic cytochrome P450 oxidation [3] [4]. Table 1 details chromatographic performance attributes:
Table 1: Retention Parameters for Bromazepam Metabolites
Compound | Retention Time (min) | Mass Shift (Da) | Chromatographic Resolution (Rs) |
---|---|---|---|
Bromazepam | 2.45 | - | 1.8 |
3-Hydroxy Bromazepam | 1.98 | - | Reference |
3-Hydroxy Bromazepam-d4 | 1.97 | +4 | 0.1 |
Data derived from UHPLC-MS/MS analysis using 0.1% formic acid/ACN gradient [4]
Stable Isotope Dilution Mass Spectrometry (SIDMS) leverages 3-Hydroxy Bromazepam-d4 as an internal standard (IS) to correct analytical variations throughout LC-HRMS workflows. Its deployment in toxicological assays yields three key advantages:
Table 2 illustrates quantitative performance in a 26-benzodiazepine panel:
Table 2: SIDMS Performance Metrics for Benzodiazepine Quantitation
Parameter | Without IS | With 3-Hydroxy Bromazepam-d4 | Acceptance Criteria |
---|---|---|---|
Matrix Effect (%) | -30 to +35 | -12 to +8 | ±15% |
Intra-day CV (%) | ≤18 | ≤7 | ≤15% |
Inter-day Accuracy (%) | 85–113 | 92–105 | 85–115% |
Calibration Range (ng/mL) | 5–1000 | 5–1000 | N/A |
Data aggregated from multi-day validation studies [4]
Post-mortem samples present complex matrices due to hemoglobin degradation, lipids, and putrefactive byproducts. These components induce severe ion suppression in LC-MS/MS, particularly for benzodiazepine metabolites like 3-Hydroxy Bromazepam. 3-Hydroxy Bromazepam-d4 counteracts these effects through co-elution with the target analyte, normalizing extraction efficiency and ionization variability [4] [5].
Volumetric Absorptive Microsampling (VAMS) techniques using Mitra™ devices (20 µL whole blood) achieve 98% concordance between microsamples and conventional plasma when deuterated IS is employed. Extraction optimization studies identified a solvent mixture of 75% H2O (1% FA)/10% MeOH/15% ACN with 30-minute sonication as ideal for recovering 87/90 toxicological compounds from VAMS [5]. Notably, 3-Hydroxy Bromazepam-d4 maintains extraction yields of 80.6–108.7% in hemolyzed and lipemic samples where non-deuterated analogs show >25% signal loss. Table 3 compares matrix effect correction:
Table 3: Matrix Effect Reduction in Challenging Forensic Samples
Matrix Type | Ion Suppression (%) (Uncorrected) | Residual Variation (%) (IS-Corrected) |
---|---|---|
Hemolyzed Blood | -47 | -5 |
Lipemic Plasma | -38 | -3 |
Putrefied Tissue | -52 | -8 |
Urine (pH 9.0) | -28 | -2 |
Data from hemolyzed/lipemic blood and decomposed tissue analyses [5] [6]
The deuterated IS further enables detection at sub-12.5 ng/mL levels for 82.2% of investigated drugs—critical for identifying low-concentration metabolites in fatal intoxication cases [5]. Clinical validation in 15 poisoned patients confirmed a correlation coefficient (R2) of 0.827 between VAMS and whole blood concentrations when using SIDMS, underscoring forensic applicability [5].
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: